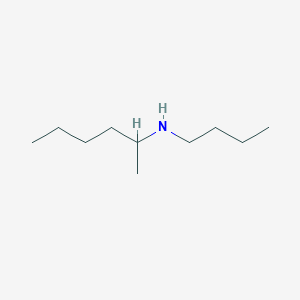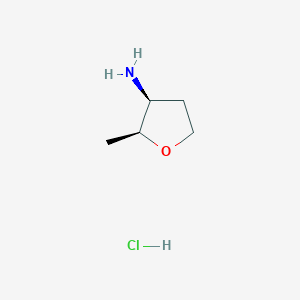
Butyl(hexan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless liquid that may acquire a yellowish tint upon exposure to air. This compound belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(hexan-2-yl)amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and ammonia or amines . One common method involves the reaction of 1-bromohexane with butylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butyl(hexan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, amides, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl(hexan-2-yl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl(hexan-2-yl)amine involves its interaction with various molecular targets, including enzymes and receptors. As an amine, it can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in biological molecules . The specific pathways and targets depend on the context of its use, such as in enzyme catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with a similar structure but lacking the hexyl group.
Hexylamine: Another primary amine with a hexyl group but lacking the butyl group.
N-butyl-N-methylamine: A secondary amine with a butyl and a methyl group.
Uniqueness
Butyl(hexan-2-yl)amine is unique due to its specific combination of butyl and hexyl groups, which confer distinct chemical properties and reactivity compared to other amines . This uniqueness makes it valuable in specialized applications, such as the synthesis of complex organic molecules and chiral intermediates .
Properties
CAS No. |
90023-94-2 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N-butylhexan-2-amine |
InChI |
InChI=1S/C10H23N/c1-4-6-8-10(3)11-9-7-5-2/h10-11H,4-9H2,1-3H3 |
InChI Key |
IXDGIDFQIUYTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)
![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)

amino}acetate](/img/structure/B11821685.png)




